2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 953928-83-1
VCID: VC7634477
InChI: InChI=1S/C25H22N2O3S/c1-29-20-14-13-17(15-21(20)30-2)16-22(28)26-25-27-23(18-9-5-3-6-10-18)24(31-25)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,26,27,28)
SMILES: COC1=C(C=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Molecular Formula: C25H22N2O3S
Molecular Weight: 430.52

2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide

CAS No.: 953928-83-1

Cat. No.: VC7634477

Molecular Formula: C25H22N2O3S

Molecular Weight: 430.52

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide - 953928-83-1

Specification

CAS No. 953928-83-1
Molecular Formula C25H22N2O3S
Molecular Weight 430.52
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C25H22N2O3S/c1-29-20-14-13-17(15-21(20)30-2)16-22(28)26-25-27-23(18-9-5-3-6-10-18)24(31-25)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,26,27,28)
Standard InChI Key POKADCOTZXAHOM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a 1,3-thiazole core substituted at positions 4 and 5 with phenyl groups, while the acetamide side chain at position 2 connects to a 3,4-dimethoxyphenyl group. Key features include:

  • Thiazole Ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for stabilizing π-π interactions in biological targets .

  • Diphenyl Substituents: Hydrophobic groups at positions 4 and 5, enhancing membrane permeability .

  • Acetamide Linker: A flexible spacer facilitating hydrogen bonding with enzymatic active sites .

  • 3,4-Dimethoxyphenyl Group: Electron-rich aromatic system capable of modulating electronic properties and binding affinity .

The Standard InChIKey (POKADCOTZXAHOM-UHFFFAOYSA-N) and SMILES (COC1=C(C=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC) provide precise descriptors for computational modeling.

Synthesis and Analytical Characterization

Synthetic Routes

While no direct synthesis protocol for this compound is documented, analogous thiazole-acetamide derivatives are typically synthesized via:

  • Nucleophilic Substitution: Reacting 2-mercapto-thiazole intermediates with halogenated acetamides under basic conditions .

  • Steglich Esterification: Coupling carboxylic acids with amines using dicyclohexylcarbodiimide (DCC) as a coupling agent .

  • Cyclocondensation: Combining thioureas with α-haloketones to form the thiazole core, followed by acetylation .

For example, related compounds like N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS: AGN-PC-0KBZLS) were synthesized via Cu(I)-catalyzed cycloaddition, suggesting potential parallels in methodology .

Spectroscopic Confirmation

Structural validation relies on:

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm proton environments and carbon frameworks .

  • IR Spectroscopy: Absorption bands for amide C=O (~1650 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) .

  • Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., m/z 430.52 for [M+H]+^+).

CompoundCell Line (IC50_{50})MechanismSource
8g (Benzothiazole analog)MCF7: 1.05 µMTopoisomerase II inhibition
11 (COX-2 inhibitor)HT-29: 0.32 µMCOX-2 selective inhibition
VC7634477 (This compound)N/AHypothesized kinase targeting

Anti-Inflammatory Activity

Structural analogs like 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) inhibit COX-1/COX-2 enzymes (IC50_{50} = 9.01–11.65 mM), suggesting similar potential for VC7634477 . Docking studies indicate hydrophobic interactions with COX-2’s active site, akin to celecoxib .

Antimicrobial Applications

While direct data are lacking, derivatives such as 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide show moderate antibacterial activity (MIC = 100–400 µg/ml) . The dimethoxyphenyl group may enhance Gram-positive targeting via membrane disruption .

Comparative Analysis with Structural Analogs

Table 2: Molecular Properties of Related Thiazole-Acetamides

Compound (CAS)Molecular FormulaMolecular Weight (g/mol)Key SubstituentsBioactivity
953928-83-1 (VC7634477)C25 _{25}H22 _{22}N2 _{2}O3 _{3}S430.524,5-Diphenyl, 3,4-dimethoxyHypothesized anticancer
71713490C21 _{21}H22 _{22}N2 _{2}O3 _{3}S382.484-Phenyl, 3,4-diethoxyCOX/LOX inhibition
833380C17 _{17}H14 _{14}N2 _{2}OS294.382,4-DiphenylAntitubercular
1117211C19 _{19}H19 _{19}N3 _{3}O3 _{3}S369.403,4-Dimethoxy, anilinoAntimalarial

Key trends include:

  • Electron-Donating Groups: Methoxy/ethoxy substituents enhance solubility and target affinity .

  • Aromatic Bulk: Diphenyl groups improve hydrophobic interactions but may reduce bioavailability .

Future Directions and Challenges

  • Synthetic Optimization: Develop regioselective routes to minimize byproducts during thiazole cyclization .

  • In Vitro Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and inflammatory mediators (COX-2, 5-LOX) .

  • ADMET Profiling: Assess pharmacokinetic parameters using in silico tools (e.g., SwissADME) to predict absorption and toxicity .

  • Derivatization: Introduce polar groups (e.g., hydroxyl, carboxyl) to improve water solubility and reduce metabolic clearance .

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